molecular formula C23H17NO4S B11504335 1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide

1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11504335
M. Wt: 403.5 g/mol
InChI Key: XUKQCEHURBLEAG-UHFFFAOYSA-N
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Description

1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with the molecular formula C23H17NO4S This compound is characterized by the presence of a sulfanyl group attached to a hydroxyethyl chain, along with a phenyl group and a dihydroanthracene core

Preparation Methods

The synthesis of 1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfanyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its complex structure, which imparts distinct chemical reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C23H17NO4S

Molecular Weight

403.5 g/mol

IUPAC Name

1-(2-hydroxyethylsulfanyl)-9,10-dioxo-N-phenylanthracene-2-carboxamide

InChI

InChI=1S/C23H17NO4S/c25-12-13-29-22-18(23(28)24-14-6-2-1-3-7-14)11-10-17-19(22)21(27)16-9-5-4-8-15(16)20(17)26/h1-11,25H,12-13H2,(H,24,28)

InChI Key

XUKQCEHURBLEAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)SCCO

Origin of Product

United States

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